Methyl (R)-3-(6-bromochroman-2-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-[(2R)-6-bromo-3,4-dihydro-2H-chromen-2-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,6,8,11H,2,4-5,7H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWUURQUYQCIZ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC2=C(O1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1CCC2=C(O1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(6-bromochroman-2-yl)propanoate typically involves several key steps:
Bromination of Chroman: The starting material, chroman, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the Propanoate Side Chain: The brominated chroman is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanoate side chain.
Esterification: The resulting carboxylic acid is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl ®-3-(6-bromochroman-2-yl)propanoate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and Grignard reactions, as well as automated esterification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(6-bromochroman-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Synthetic Applications
Methyl (R)-3-(6-bromochroman-2-yl)propanoate is utilized as a key intermediate in the synthesis of various biologically active compounds. Its reactivity is primarily attributed to the bromine atom and the ester functional group, which can participate in nucleophilic substitution reactions.
Key Reactions:
- Nucleophilic Displacement : This compound can react with nucleophiles to form more complex structures. For example, it has been used to synthesize (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester through a nucleophilic displacement reaction with 5-bromo-2-methoxypyridine .
- Formation of Somatostatin Antagonists : It serves as a precursor in the synthesis of decahydroisoquinoline derivatives, which act as potent antagonists of the somatostatin sst3 receptor. This application is significant for developing treatments for conditions like acromegaly and neuroendocrine tumors .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its derivatives have shown promise in targeting various biological pathways.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of chroman compounds, including those related to this compound, exhibit significant anticancer properties. For instance, modified chroman derivatives demonstrated reduced proliferation of breast and lung cancer cells .
- Antimicrobial Properties : Some studies have explored the synthesis of chromane monobactam compounds derived from this structure for treating bacterial infections. These compounds leverage the unique properties of the chroman ring to enhance antibacterial activity .
Biological Applications
The compound's potential extends beyond synthetic applications into biological realms, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition:
Research has focused on the synthesis of Sirtuin inhibitors based on chroman structures derived from this compound. Sirtuins are implicated in various diseases, including cancer and metabolic disorders, making these inhibitors valuable for therapeutic development .
Mechanism of Action
The mechanism of action of Methyl ®-3-(6-bromochroman-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence its binding affinity and selectivity, affecting the overall biological response.
Comparison with Similar Compounds
Structural Features and Stereochemistry
Key structural differences among analogs include substituent identity, stereochemistry, and ring systems:
Table 1: Structural Comparison
- Substituent Effects :
- Bromine vs. iodine: Bromine (in 6n and the target compound) offers lower electronegativity than iodine (in S6), influencing electronic effects and bond stability .
- Chroman vs. phenyl rings: The chroman system (as in 1.5c and the target) enhances rigidity and metabolic stability compared to open-chain analogs like S6 or 6n .
- Stereochemistry : The R-configuration in the target compound and S6 contrasts with the S-configuration in 1.5c, which may lead to divergent enantioselectivity in catalytic reactions or biological activity .
Physicochemical Properties
- The target compound’s bromine atom may increase its melting point compared to fluorine- or methoxy-substituted analogs .
- Solubility : The hydroxyl group in 6n enhances water solubility via hydrogen bonding, whereas the chroman ring in 1.5c and the target compound reduces polarity .
- Molecular Weight : The target compound’s molecular weight (estimated ~300–350 g/mol) falls between 6n (298.97) and 1.5c (512.69), reflecting substituent contributions .
Spectral Characteristics
NMR Data :
- 6n (): Aromatic protons at δ 7.58–7.25 (¹H NMR); carbonyl carbon at δ 172.5 (¹³C NMR) .
- 1.5c (): Chroman protons at δ 4.20–3.75 (¹H NMR); silyl carbons at δ 1.50–0.75 (¹³C NMR) .
- The target compound’s bromochroman protons are expected near δ 4.0–4.5, with downfield shifts due to bromine’s inductive effect.
IR and HRMS :
Biological Activity
Methyl (R)-3-(6-bromochroman-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its chroman structure, which is a bicyclic compound featuring a benzene ring fused to a saturated five-membered ring containing an ether. The bromine substitution at the 6-position of the chroman ring significantly influences its biological properties.
1. Inhibition of Sirtuin Enzymes
Recent studies have highlighted the role of chroman derivatives, including this compound, as inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in deacetylation processes that impact various cellular functions, including cell cycle regulation and apoptosis.
- Selectivity and Potency : The compound has demonstrated selectivity towards SIRT2 with IC50 values in the low micromolar range, indicating potent inhibitory activity against this target .
2. Antiproliferative Effects
The antiproliferative effects of this compound have been assessed in various cancer cell lines.
- Cell Lines Tested : Studies have utilized breast and lung cancer cell lines to evaluate the compound's efficacy.
- Results : The compound exhibited significant reduction in cell proliferation, suggesting its potential application as an anticancer agent .
Case Study 1: Sirtuin Inhibition
A study focused on the synthesis and evaluation of chroman derivatives found that this compound effectively inhibited SIRT2. The study reported that this inhibition led to reduced cancer cell viability, supporting the hypothesis that targeting SIRT2 could be a viable strategy in cancer therapy .
Case Study 2: Structure-Activity Relationship (SAR)
Research investigating the structure-activity relationship of various chroman derivatives indicated that modifications at the bromine position significantly affected biological activity. This compound was among those compounds that maintained high selectivity for SIRT2 while exhibiting lower toxicity profiles compared to other derivatives .
Data Summary
| Compound Name | Target Enzyme | IC50 Value | Cell Lines Tested | Antiproliferative Effect |
|---|---|---|---|---|
| This compound | SIRT2 | Low µM range | Breast, Lung Cancer Cells | Significant Reduction |
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl (R)-3-(6-bromochroman-2-yl)propanoate to ensure stereochemical purity?
- Methodological Answer : Stereochemical purity can be achieved by employing chiral catalysts or enantioselective synthetic routes. For example, nucleophilic substitution reactions using bases like potassium carbonate (K₂CO₃) can minimize racemization, as demonstrated in analogous brominated propanoate syntheses . Additionally, monitoring reaction progress via chiral HPLC or polarimetry ensures retention of the (R)-configuration. Post-synthesis purification via recrystallization or chiral column chromatography is critical to isolate the desired enantiomer .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm the bromochroman moiety via characteristic shifts (e.g., δ4.7 for alkoxy protons and δ2.4 for methylene groups) .
- XRD : Resolve crystal packing and bond lengths, as seen in structurally related bromo-propanoic acid derivatives (e.g., C-Br bond length ~1.9 Å) .
- FT-IR : Identify ester carbonyl stretches (~1,740 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the ester group or debromination. Stability studies on similar brominated esters indicate degradation rates increase above 25°C or in humid environments .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control in large-scale reactions. To mitigate this:
- Perform reaction profiling using in-situ Raman spectroscopy to track intermediates.
- Optimize solvent polarity (e.g., switch from THF to DMF) to favor the desired transition state.
- Reference studies on analogous compounds show that steric hindrance from the bromochroman ring may necessitate longer reaction times to achieve equilibrium .
Q. What strategies are effective for evaluating the biological activity of this compound in receptor-binding assays?
- Methodological Answer :
- In vitro assays : Use G-protein-coupled receptor (GPCR) models, such as CHO-K1 cells transfected with human receptors, to assess agonism/antagonism. Precedent exists for propanoate derivatives acting on uterorelaxant targets .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, accounting for potential cytotoxicity via MTT assays.
- Metabolic stability : Incubate with liver microsomes to predict in vivo half-life .
Q. How can researchers resolve challenges in chiral separation during HPLC analysis?
- Methodological Answer :
- Column selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with hexane:isopropanol (90:10) mobile phase.
- Temperature control : Lower column temperature (<25°C) enhances enantiomer resolution for brominated compounds.
- Validation : Compare retention times with synthetic standards of known configuration .
Q. What synthetic routes are available for introducing functional group diversity at the 6-bromo position of the chroman ring?
- Methodological Answer :
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst) replaces bromine with aryl groups.
- Nucleophilic substitution : React with NaN₃ to generate an azide intermediate for click chemistry applications.
- Photocatalytic dehalogenation : Use Ru(bpy)₃²⁺ under blue light to remove bromine selectively .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for this compound across studies?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or dynamic processes (e.g., ring-flipping in chroman). To resolve:
- Re-run NMR in deuterated DMSO to stabilize conformers.
- Spiking experiments with authentic samples can distinguish between stereoisomers.
- Compare coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons in chroman) to confirm ring geometry .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous environments?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
